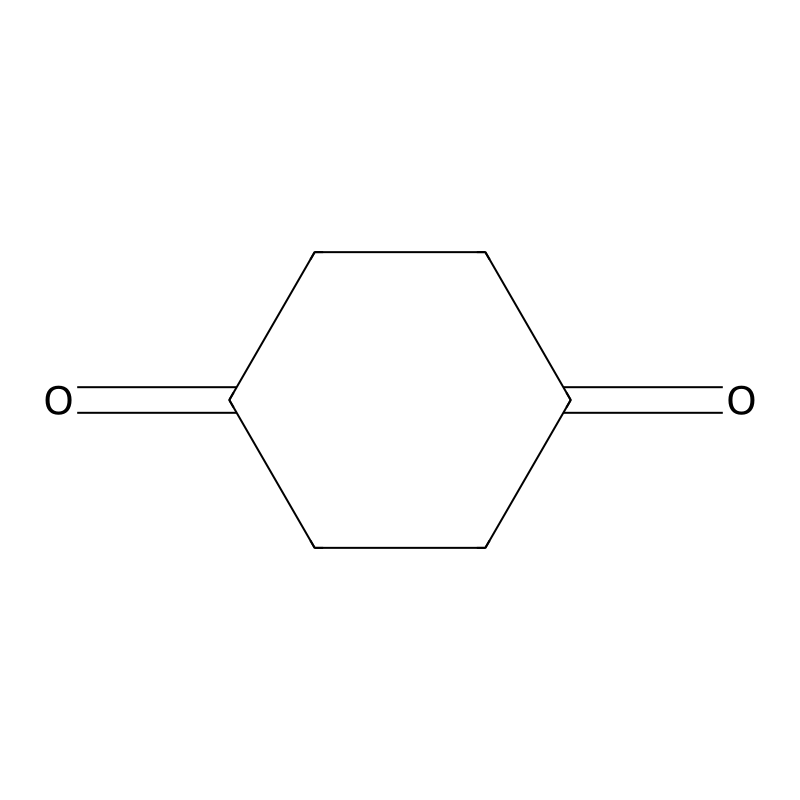1,4-Cyclohexanedione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemical Oscillations:
- CHD exhibits uncatalyzed oscillatory reactions when undergoing oxidation by acidic bromate in specific solutions like nitric and sulfuric acid mixtures []. This means the reaction cycles between different states without the need for an external catalyst, showcasing interesting dynamic behavior.
Organic Synthesis:
- CHD can serve as a starting material for the synthesis of other organic compounds, such as 1,4-dihydroxybenzene and 1,4-benzoquinone. These compounds find applications in various fields, including dyes, pharmaceuticals, and polymers [].
Reaction Dynamics:
1,4-Cyclohexanedione is an organic compound with the molecular formula , characterized as a white solid. It is one of three isomeric cyclohexanediones and is notable for its diketone structure, which features two carbonyl groups. This compound serves as a significant building block in organic synthesis, particularly in the formation of more complex molecules due to its reactive functional groups .
- Limited information exists on the specific hazards of 1,4-cyclohexanedione.
- As a general precaution for diketones, it's advisable to handle it with gloves and in a well-ventilated area due to potential irritancy.
- Further research is needed to establish a comprehensive safety profile.
- Oxidation Reactions: It can undergo oxidation when reacted with acidic bromate. This reaction leads to the formation of 1,4-dihydroxybenzene, which can further oxidize to yield 1,4-benzoquinone .
- Condensation Reactions: The compound can condense with malononitrile to produce intermediates that can be dehydrogenated to form tetracyanoquinodimethane, a valuable compound in organic electronics .
- Oscillatory Reactions: In certain conditions, such as in the Belousov-Zhabotinsky reaction, 1,4-cyclohexanedione exhibits oscillatory behavior, generating complex chemical patterns .
1,4-Cyclohexanedione can be synthesized through several methods:
- From Diesters of Succinic Acid: A common method involves the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione under acidic conditions. This process yields the desired diketone efficiently .
- Condensation Reactions: Another approach includes the condensation of diethyl succinate under basic conditions to form an intermediate that subsequently undergoes hydrolysis and decarboxylation .
The applications of 1,4-cyclohexanedione are diverse:
- Chemical Synthesis: It is primarily used as a synthetic intermediate in organic chemistry.
- Material Science: The compound's derivatives are employed in the production of polymers and other materials.
- Pharmaceuticals: Its reactivity allows it to serve as a precursor to various pharmaceutical compounds .
Interaction studies involving 1,4-cyclohexanedione focus on its reactivity with different reagents. For instance:
- The interaction with acidic bromate leads to significant transformations that can be utilized in synthetic pathways .
- Studies have also explored its role in oscillatory chemical systems, providing insights into dynamic reaction behaviors
Several compounds share structural or functional similarities with 1,4-cyclohexanedione. Here are some notable examples:
Compound Structure Type Unique Features Cyclohexanone Ketone Contains only one carbonyl group 1,3-Cyclohexanedione Diketone Different positioning of carbonyl groups 2,5-Dimethyl-1,4-cyclohexanedione Diketone Methyl substitutions that alter reactivity 3-Hydroxy-1,4-cyclohexanedione Hydroxy Diketone Contains a hydroxyl group impacting solubility Uniqueness of 1,4-Cyclohexanedione
The uniqueness of 1,4-cyclohexanedione lies in its specific diketone structure and its ability to participate in a variety of reactions that are not characteristic of other similar compounds. Its involvement in complex chemical oscillations and its utility as a precursor in organic synthesis further distinguish it from related compounds.
XLogP3
Melting Point
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
Synthesis of Novel Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Scaffold
Beatriz Domínguez-Pérez, Éric Ferrer, Marta Figueredo, Jean-Didier Maréchal, Jan Balzarini, Ramon Alibés, Félix BusquéPMID: 26376319 DOI: 10.1021/acs.joc.5b01413








